molecular formula C7H13NO4S B2963079 Ethyl 1,1-dioxo-1,4-thiazinane-2-carboxylate CAS No. 2091472-32-9

Ethyl 1,1-dioxo-1,4-thiazinane-2-carboxylate

Cat. No.: B2963079
CAS No.: 2091472-32-9
M. Wt: 207.24
InChI Key: JMUZYOZJFLBNNJ-UHFFFAOYSA-N
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Description

Ethyl 1,1-dioxo-1,4-thiazinane-2-carboxylate is a derivative of thiazine . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are known to be biologically active and play an important role in the treatment of various diseases .


Synthesis Analysis

There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, the chalcones produced were cyclized with diphenylthiourea in ethanol using KOH and a few drops of piperidine as a catalyst .


Molecular Structure Analysis

Thiazinanes, the class of compounds to which this compound belongs, are important heterocyclic compounds. They are fully saturated thiazine six-membered rings containing two hetero-atoms nitrogen and sulfur in three isomeric structures .


Chemical Reactions Analysis

Thiazine derivatives, including this compound, are known to be biologically active and have shown promising results in various degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents .

Mechanism of Action

While the specific mechanism of action for Ethyl 1,1-dioxo-1,4-thiazinane-2-carboxylate is not mentioned in the sources, thiazine derivatives are known to be biologically active and play an important role in the treatment of various diseases .

Future Directions

Given the biological activity of thiazine derivatives, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their potential in the treatment of various diseases suggests that more research could be beneficial.

Properties

IUPAC Name

ethyl 1,1-dioxo-1,4-thiazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-12-7(9)6-5-8-3-4-13(6,10)11/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUZYOZJFLBNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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